2-chloropyrimidine-5-carbonyl Chloride
Overview
Description
2-Chloropyrimidine-5-carbonyl Chloride is a chemical compound with the molecular formula C5H2Cl2N2O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of 2-chloropyrimidine-5-carbonyl chloride are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets by suppressing the activity of COX-1 and COX-2 enzymes . This leads to a reduction in the generation of prostaglandin E2 (PGE2), a potent inflammatory mediator . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX enzymes, this compound reduces the production of PGE2, thereby mitigating the inflammatory response .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in PGE2 production result in anti-inflammatory effects . This can help alleviate symptoms in conditions characterized by inflammation.
Biochemical Analysis
Biochemical Properties
The role of 2-Chloropyrimidine-5-carbonyl Chloride in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropyrimidine-5-carbonyl Chloride can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-aldehyde pyrimidine with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile. The reaction mixture is heated to 80°C and refluxed for four hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrimidine-5-carbonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with various nucleophiles, leading to the formation of different pyrimidine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the synthesis of this compound.
N,N-Dimethylaniline: Acts as a catalyst in the synthesis process.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions typically yield various pyrimidine derivatives with different functional groups.
Scientific Research Applications
2-Chloropyrimidine-5-carbonyl Chloride has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar chemical properties.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with different functional groups.
Uniqueness
2-Chloropyrimidine-5-carbonyl Chloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloropyrimidine-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYQWJULYXCBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442682 | |
Record name | 2-Chloropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110099-99-5 | |
Record name | 2-Chloropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-pyrimidinecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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